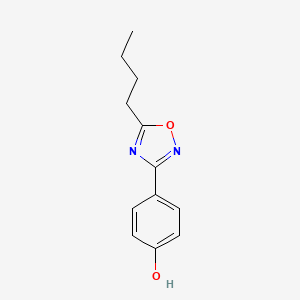

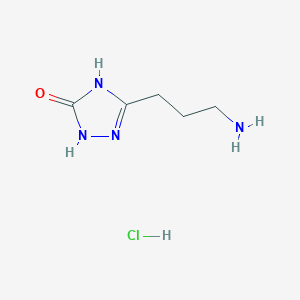

![molecular formula C9H14N4O2 B1384547 3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-33-0](/img/structure/B1384547.png)

3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

説明

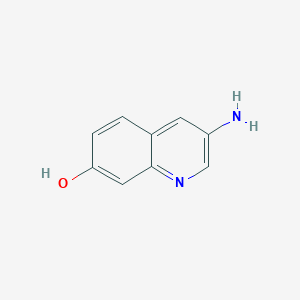

The compound “3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a hydroxyethyl group (-CH2CH2OH), and a pyrazolo[3,4-b]pyridin-6-one ring system. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridin-6-one ring system, followed by the introduction of the amino, hydroxyethyl, and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the pyrazolo[3,4-b]pyridin-6-one ring system. This ring system is a fused ring structure that contains both nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The amino and hydroxyethyl groups in this compound are likely to be reactive and could participate in a variety of chemical reactions. For example, the amino group could undergo reactions such as acylation or alkylation, while the hydroxyethyl group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the conditions under which it is stored or used .科学的研究の応用

Chemical Analysis and Identification

The compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), similar in structure to the requested compound, is recognized for its carcinogenic properties in rodents. Detailed analysis of this compound and its metabolites in various biological matrices, foodstuff, and beverages is crucial for understanding its biological effects and exposure levels. Advanced techniques like liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection are predominantly used for sensitive qualitative and quantitative analysis of PhIP and its metabolites, reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Role in Food Chemistry

In food chemistry, PhIP's formation is influenced by the reaction of phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creati(ni)ne in the presence of formaldehyde and ammonia. The lipids and carbohydrates present in food contribute to PhIP's formation and its ultimate fate, showcasing the interplay of these macronutrients in food processing and storage. This understanding is vital for elucidating the complex chemistry that occurs in foods upon processing and storage (Zamora & Hidalgo, 2015).

Kinase Inhibition and Patent Landscape

The pyrazolo[3,4-b]pyridine scaffold is extensively utilized in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold is found in many patents from various companies and universities, covering a broad range of kinase targets. The versatility of this scaffold, especially in forming hydrogen bond donor–acceptor pairs common among kinase inhibitors, makes it a key focus in medicinal chemistry and drug design (Wenglowsky, 2013).

Chemical Variability and Properties

The chemistry and properties of compounds containing pyridine derivatives, like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), exhibit fascinating variability. These compounds, along with their protonated/deprotonated forms and complex compounds, demonstrate significant properties like spectroscopic characteristics, structures, magnetic properties, and biological or electrochemical activity. The exploration of these compounds provides insights into their potential applications in various fields (Boča et al., 2011).

Medicinal Applications

The pyrazolo[3,4-b]pyridin-6-one scaffold is also a privileged structure in medicinal chemistry. Its derivatives display a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The ongoing structure-activity relationship (SAR) studies and the synthesis of novel pyrazolo[3,4-b]pyridin-6-one derivatives open avenues for developing potential drug candidates (Cherukupalli et al., 2017).

将来の方向性

The study of complex organic molecules like this one is a vibrant area of research in chemistry and biology. Future research could focus on synthesizing this compound, studying its reactivity, investigating its potential biological activities, and exploring its potential applications in areas such as medicinal chemistry or material science .

特性

IUPAC Name |

3-amino-1-(2-hydroxyethyl)-4-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-5-4-6(15)11-9-7(5)8(10)12-13(9)2-3-14/h5,14H,2-4H2,1H3,(H2,10,12)(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDNPILILNLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

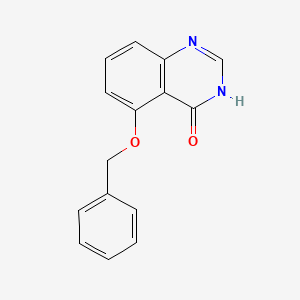

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)

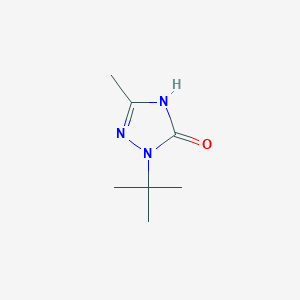

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)

![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)

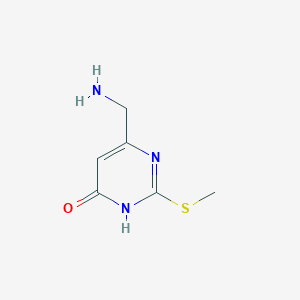

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)